Diethyl (2,4-dimethoxyphenyl)propanedioate

Catalog No.
S14688790
CAS No.
92741-82-7
M.F
C15H20O6
M. Wt
296.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (2,4-dimethoxyphenyl)propanedioate

CAS Number

92741-82-7

Product Name

Diethyl (2,4-dimethoxyphenyl)propanedioate

IUPAC Name

diethyl 2-(2,4-dimethoxyphenyl)propanedioate

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

InChI

InChI=1S/C15H20O6/c1-5-20-14(16)13(15(17)21-6-2)11-8-7-10(18-3)9-12(11)19-4/h7-9,13H,5-6H2,1-4H3

InChI Key

VDTISFREXVXWRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)OC)OC)C(=O)OCC

Diethyl (2,4-dimethoxyphenyl)propanedioate is an organic compound characterized by its unique structure, which includes a propanedioate backbone and a 2,4-dimethoxyphenyl substituent. Its molecular formula is C13H16O4C_{13}H_{16}O_4 and it has a molecular weight of approximately 240.26 g/mol. The compound is notable for the presence of two methoxy groups attached to the aromatic ring, which can significantly influence its chemical properties and biological activity.

Typical of esters and malonates:

  • Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
  • Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones, leading to the formation of α,β-unsaturated carbonyl compounds.
  • Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

The synthesis of diethyl (2,4-dimethoxyphenyl)propanedioate typically involves the following steps:

  • Preparation of Diethyl Malonate: Diethyl malonate serves as a starting material.
  • Alkylation: The alkylation of diethyl malonate with 2,4-dimethoxybenzyl bromide in the presence of a base (e.g., sodium ethoxide) under reflux conditions is a common method.
  • Purification: The product can be purified through recrystallization or chromatography to achieve high purity.

This method emphasizes the importance of controlling reaction conditions to maximize yield and minimize by-products.

Diethyl (2,4-dimethoxyphenyl)propanedioate has potential applications in:

  • Pharmaceuticals: As a synthetic intermediate in the production of biologically active compounds.
  • Organic Synthesis: Utilized in the preparation of various derivatives through functional group transformations.
  • Material Science: Potential use in developing new materials due to its unique chemical structure.

Several compounds share structural similarities with diethyl (2,4-dimethoxyphenyl)propanedioate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Diethyl 2-(4-methoxyphenyl)malonateContains one methoxy group on the phenyl ringSimilar reactivity but different substitution pattern
Diethyl 2-(3-fluorophenyl)malonateContains a fluorine atom on the phenyl ringFluorine affects reactivity and biological properties
Diethyl 2-(4-nitrophenyl)malonateContains a nitro group on the phenyl ringDifferent electronic properties due to nitro group
Diethyl 2-(2,5-dimethoxyphenyl)malonateContains two methoxy groups at different positionsSimilar structure but different substitution pattern

Uniqueness

Diethyl (2,4-dimethoxyphenyl)propanedioate is unique due to its specific arrangement of methoxy groups on the aromatic ring and its propanedioate backbone. This configuration may impart distinct reactivity and biological properties compared to similar compounds. The combination of electronic effects from both methoxy groups enhances its potential utility in synthetic and medicinal chemistry.

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Exact Mass

296.12598835 g/mol

Monoisotopic Mass

296.12598835 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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